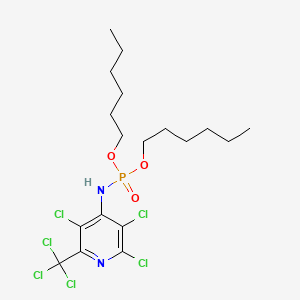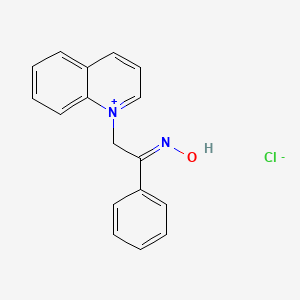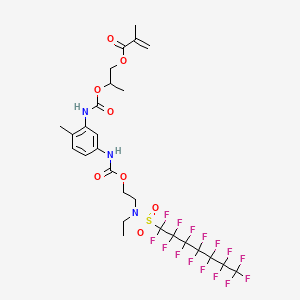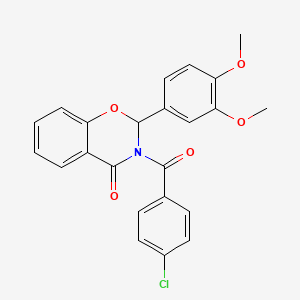
2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one is a synthetic organic compound belonging to the benzoxazinone family. This compound is characterized by its complex structure, which includes a benzoxazinone core substituted with a 4-chlorobenzoyl group and a 3,4-dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-chlorobenzoyl and 3,4-dimethoxyphenyl groups can be achieved through Friedel-Crafts acylation reactions. These reactions typically require the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone core or the aromatic rings, allowing for the introduction of different substituents. Halogenation and nitration are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies often focus on its interaction with biological macromolecules.
Medicine: Explored as a lead compound in drug discovery programs. Its structural features make it a candidate for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydro-3-(4-methylbenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one
- 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-thione
- 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-amine
Uniqueness
The uniqueness of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
103952-79-0 |
|---|---|
Formule moléculaire |
C23H18ClNO5 |
Poids moléculaire |
423.8 g/mol |
Nom IUPAC |
3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C23H18ClNO5/c1-28-19-12-9-15(13-20(19)29-2)23-25(21(26)14-7-10-16(24)11-8-14)22(27)17-5-3-4-6-18(17)30-23/h3-13,23H,1-2H3 |
Clé InChI |
VWWLAHFOHXJFCW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


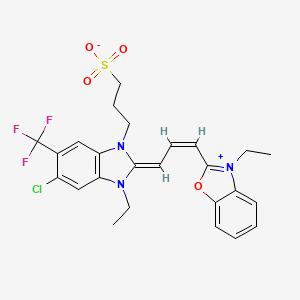
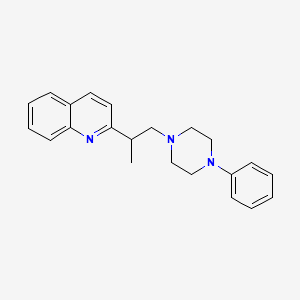

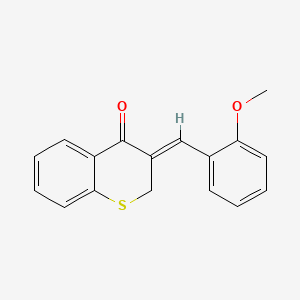
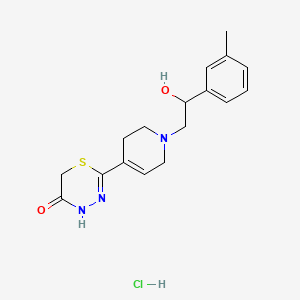

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
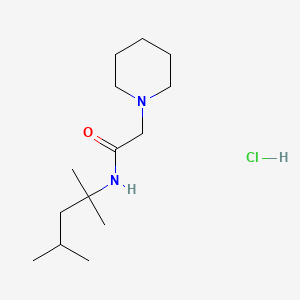
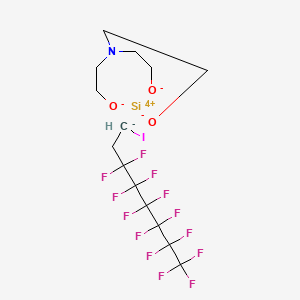
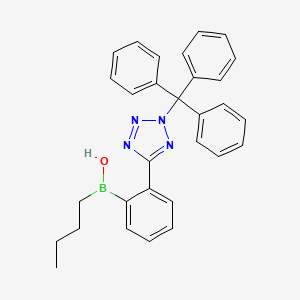
![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
